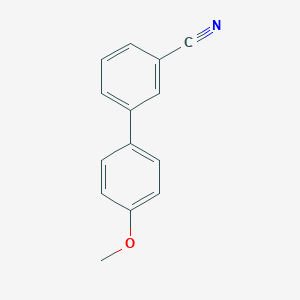

3-(4-Methoxyphenyl)benzonitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKOLNFZHPFQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362697 | |

| Record name | 3-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154197-00-9 | |

| Record name | 3-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Benzonitrile Derivatives Within Organic Synthesis and Materials Science

Benzonitrile (B105546) and its derivatives are a class of organic compounds that have long been indispensable in the realm of organic synthesis. nbinno.com The presence of the nitrile (-C≡N) group provides a reactive handle for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. nbinno.com This versatility makes them valuable building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. nbinno.com

In the field of materials science, the rigid and planar structure of the benzene (B151609) ring, combined with the electronic properties of the nitrile group, makes benzonitrile derivatives attractive components for the development of advanced materials. nbinno.com For instance, they have been incorporated into the design of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices. The electron-withdrawing nature of the nitrile group can influence the electronic and optical properties of conjugated systems, making them suitable for these applications. nbinno.com

Significance of Substituted Benzonitrile Frameworks in Contemporary Chemical Research

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and selectivity. Palladium, copper, and ruthenium complexes have been extensively employed in the synthesis of biaryl nitriles, each presenting unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura Coupling, C-H Arylation)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of biaryl linkages. The Suzuki-Miyaura coupling, in particular, has been widely utilized for the synthesis of this compound and its derivatives due to its mild reaction conditions and the commercial availability of a wide range of boronic acids and aryl halides.

A typical Suzuki-Miyaura coupling for the synthesis of this compound involves the reaction of 3-bromobenzonitrile (B1265711) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and base is critical for achieving high yields and purity.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 3-Iodobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 92 |

| 3 | 3-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 88 |

Table 1: Suzuki-Miyaura Coupling for the Synthesis of this compound and Analogues. This table is a representative example based on typical conditions reported in the literature for similar Suzuki-Miyaura cross-coupling reactions.

Palladium-catalyzed C-H arylation has also emerged as a powerful, atom-economical method for biaryl synthesis, obviating the need for pre-functionalized starting materials. rsc.orgrsc.org In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide. For the synthesis of this compound, this could involve the direct arylation of benzonitrile with a 4-haloanisole derivative. While specific examples for the synthesis of the title compound are not extensively documented, the general methodology holds significant promise. mdpi.com

Copper-Catalyzed Alkynylation and Alkenylation Strategies

Copper catalysis offers a cost-effective and often complementary approach to palladium-catalyzed reactions. Copper-catalyzed Sonogashira coupling of aryl halides with terminal alkynes is a well-established method for the formation of carbon-carbon bonds. nih.gov While not a direct route to the biaryl structure of this compound, subsequent transformations of the resulting diarylacetylene, such as reduction or cyclization, can lead to related architectures.

More direct copper-catalyzed arylation methods are also being developed. These reactions often utilize organoaluminum reagents or proceed via radical pathways to couple aryl halides with other aromatic systems. beilstein-journals.org

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Iodobenzonitrile | 4-Ethynylanisole | CuI (5) | PPh₃ (10) | Et₃N | THF | 65 | 85 |

| 2 | 3-Bromobenzonitrile | 4-Ethynylanisole | CuI (10) | TMEDA (20) | K₂CO₃ | DMF | 120 | 78 |

Table 2: Copper-Catalyzed Sonogashira Coupling of Aryl Halides with 4-Ethynylanisole. This table presents plausible conditions for the Sonogashira coupling based on established protocols for similar substrates.

Ruthenium-Mediated C-H Functionalization

Ruthenium-catalyzed C-H functionalization has gained prominence for its unique reactivity and selectivity, particularly in the ortho-arylation of aromatic compounds bearing directing groups. nih.govnih.gov For the synthesis of biaryl nitriles, a directing group on the benzonitrile ring can guide the ruthenium catalyst to activate a specific C-H bond for subsequent coupling with an aryl partner. While direct synthesis of this compound via this method is less common, the functionalization of benzonitrile derivatives at various positions has been demonstrated. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Routes to Methoxy-Substituted Benzonitriles

Nucleophilic aromatic substitution (SNAr) provides a powerful pathway for the synthesis of aryl ethers and other substituted aromatics, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net The cyano group in a benzonitrile derivative can act as a moderate activating group for SNAr reactions.

In the context of synthesizing methoxy-substituted benzonitriles, an SNAr reaction could involve the displacement of a leaving group, such as a fluoride (B91410) or chloride, from a substituted benzonitrile by a methoxide (B1231860) source. For the synthesis of this compound, a plausible SNAr strategy would involve the reaction of a 3-halobenzonitrile with a 4-methoxyphenoxide nucleophile. The efficiency of this reaction is highly dependent on the nature of the leaving group and the presence of any additional activating groups on the benzonitrile ring.

| Entry | Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Fluorobenzonitrile | 4-Methoxyphenol | K₂CO₃ | DMF | 150 | 75 |

| 2 | 3-Nitro-4-chlorobenzonitrile | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 120 | 90 |

Table 3: Nucleophilic Aromatic Substitution for the Synthesis of Methoxy-Substituted Biaryl Ethers. This table illustrates representative conditions for SNAr reactions leading to structures analogous to the target compound's ether linkage, based on general principles of SNAr.

Photochemical Synthetic Protocols

Photochemical methods, particularly those involving photoredox catalysis, have emerged as a green and powerful tool in organic synthesis. chemrxiv.orgbeilstein-journals.org These reactions can often proceed under mild conditions and offer unique reaction pathways that are not accessible through traditional thermal methods. The synthesis of biaryls via photoredox catalysis typically involves the generation of an aryl radical from an aryl halide, which then adds to another aromatic ring. researchgate.net

Visible-light-mediated photoredox catalysis has been successfully applied to the synthesis of a variety of biaryl compounds. organic-synthesis.com While specific protocols for the direct synthesis of this compound are still emerging, the general applicability of this methodology to the coupling of aryl halides with electron-rich arenes like anisole (B1667542) suggests its potential in this area.

Cascade and Multicomponent Reaction Sequences for Complex Architectures

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.gov These strategies are particularly valuable for the rapid construction of complex molecular scaffolds.

While a dedicated cascade or multicomponent reaction for the direct synthesis of this compound from simple precursors is not widely reported, the principles of these reaction types can be applied to create structurally related compounds. For instance, a three-component reaction involving an aryne intermediate, an organometallic reagent, and a nitrile source could potentially lead to the formation of substituted benzonitriles in a single pot. mdpi.com The development of such elegant and efficient synthetic routes remains an active area of research.

Green Chemistry Principles and Sustainable Synthesis in Benzonitrile Chemistry

The principles of green chemistry are integral to the advancement of modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. These principles focus on the design of products and processes that minimize the use and generation of hazardous substances. In the context of benzonitrile chemistry, the application of these principles is crucial for developing sustainable and environmentally benign synthetic routes.

Key green chemistry principles applicable to benzonitrile synthesis include:

Prevention of Waste: Designing synthetic pathways that produce minimal or no waste is a primary goal.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing substances that possess little to no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives.

Catalysis: Utilizing catalytic reagents in small amounts is superior to stoichiometric reagents.

Several innovative approaches in benzonitrile synthesis align with these principles. One notable advancement is the use of ionic liquids as recyclable catalysts and reaction media. For instance, a novel green route for benzonitrile synthesis from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride utilizes an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent. prepchem.comguidechem.com This method eliminates the need for metal salt catalysts and simplifies the separation process, with the ionic liquid being easily recoverable and reusable. prepchem.comguidechem.com

Electrochemical methods also represent a green approach to the synthesis of nitrile-containing compounds. A mild and efficient electrochemical C-H amidation of benzene (B151609) and its derivatives with acetonitrile (B52724) and benzonitrile has been developed. chemdad.com This process operates at room temperature and ambient pressure without the need for strong oxidants, meeting several criteria of green chemistry. chemdad.com

Furthermore, biocatalysis offers a highly sustainable route to nitrile synthesis. The use of enzymes, such as aldoxime dehydratases, allows for the cyanide-free synthesis of a range of nitriles from readily available aldoximes in water. organic-chemistry.org This biocatalytic technology is not only environmentally friendly but also has the potential for application in the production of both fine and bulk chemicals. organic-chemistry.org

The following table summarizes some green synthetic approaches for benzonitriles:

| Green Chemistry Approach | Key Features | Advantages |

|---|---|---|

| Ionic Liquid-Mediated Synthesis | Use of recyclable ionic liquids as catalysts and solvents. | Eliminates metal catalysts, simplifies product separation, and allows for catalyst recycling. prepchem.comguidechem.com |

| Electrochemical Synthesis | Direct C-H functionalization under mild conditions. | Avoids harsh reagents and high temperatures, offering high selectivity. chemdad.com |

| Biocatalysis | Enzyme-catalyzed reactions in aqueous media. | Cyanide-free, operates under mild conditions, and is highly selective. organic-chemistry.org |

Theoretical and Computational Investigations of 3 4 Methoxyphenyl Benzonitrile and Its Derivatives

Computational Spectroscopic Characterization

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) and characterize the nature of electronic excited states in molecules. rsc.orgarxiv.org It is an extension of ground-state DFT and provides a computationally efficient yet often accurate means of calculating vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. rsc.orgresearchgate.net The method is widely employed for medium-sized organic molecules, often achieving an accuracy of around 0.3 eV for excitation energies, which is suitable for interpreting solution-phase spectroscopy. researchgate.net

For a molecule like 3-(4-Methoxyphenyl)benzonitrile, the electronic structure is characterized by the donor-acceptor nature of its substituents. The methoxy (B1213986) group (-OCH₃) acts as an electron donor, while the nitrile group (-CN) is a strong electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. TD-DFT calculations are instrumental in characterizing these ICT states.

The primary electronic transitions predicted for such a system are typically π → π* transitions involving the aromatic rings. The lowest energy transitions are of particular interest as they often involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In donor-acceptor systems, the HOMO is often localized on the electron-donating part of the molecule (the methoxyphenyl moiety), while the LUMO is localized on the electron-accepting part (the benzonitrile (B105546) moiety). An excitation from the HOMO to the LUMO thus corresponds to a significant transfer of electron density from the donor to the acceptor, defining an ICT state. nih.gov

Computational studies on analogous donor-acceptor biphenyls, such as 4-Methoxy-4'-Nitrobiphenyl, provide a model for the expected results for this compound. nih.gov TD-DFT calculations can predict the maximum absorption wavelength (λmax), the oscillator strength (f), the transition energy, and the molecular orbitals involved in the excitation.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |

| S₀ → S₁ | 315 | 0.55 | HOMO → LUMO | π → π* (ICT) |

| S₀ → S₂ | 270 | 0.21 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | 245 | 0.15 | HOMO → LUMO+1 | π → π |

Table 1: Representative TD-DFT calculated electronic transition data for a donor-acceptor biphenyl (B1667301) system, illustrating the expected values for this compound. Data is modeled based on findings for similar compounds like 4-Methoxy-4'-Nitrobiphenyl. nih.gov

The characterization of these excited states is crucial for understanding the photophysical properties of the molecule, including fluorescence and its potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The solvatochromism of the emission—the shift in emission wavelength with solvent polarity—can also be investigated computationally and provides further evidence of the ICT character of the emitting state. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.de It is calculated from the total electron density and provides a map of electrostatic potential on the molecular surface, which is crucial for predicting molecular reactivity, intermolecular interactions, and sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential (electron-rich), typically colored in shades of red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. nih.gov

For this compound, the MEP map would clearly reflect its "push-pull" electronic nature.

Negative Potential Region: The most negative potential (red) is expected to be localized on the nitrogen atom of the nitrile group due to its high electronegativity and the electron-withdrawing effect of the triple bond. A secondary, less intense negative region would be found around the oxygen atom of the methoxy group, attributable to its lone pairs of electrons. These red zones indicate the primary sites for interactions with electrophiles or hydrogen bond donors. nih.govresearchgate.net

Positive Potential Region: The most positive potential (blue) would be distributed over the hydrogen atoms of the aromatic rings, particularly those adjacent to the electron-withdrawing nitrile group. These regions are susceptible to attack by nucleophiles.

Neutral/Intermediate Regions: The carbon backbones of the phenyl rings would exhibit intermediate potential values (green/yellow).

This analysis of reactive sites is fundamental for understanding how the molecule interacts with other reagents, catalysts, or biological targets. researchgate.net The charge distribution can be further quantified through methods like Natural Bond Orbital (NBO) analysis, which assigns partial atomic charges.

| Atom | Predicted Partial Charge (a.u.) | MEP Region |

| N (of -CN) | -0.45 | Most Negative (Red) |

| O (of -OCH₃) | -0.30 | Negative (Orange/Red) |

| C (of -CN) | +0.15 | Slightly Positive |

| C (attached to -OCH₃) | +0.20 | Slightly Positive |

| Aromatic Hydrogens | +0.10 to +0.25 | Positive (Blue) |

Table 2: Predicted partial atomic charges and corresponding MEP regions for key atoms in this compound, based on computational studies of analogous substituted biphenyls. nih.govresearchgate.net

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify intermediates, transition states, and determine the activation energies that govern reaction rates. acs.org For the synthesis of this compound, a common route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This reaction typically involves the coupling of an aryl halide (e.g., 3-bromobenzonitrile) with an arylboronic acid (e.g., 4-methoxyphenylboronic acid). researchgate.net

The Suzuki-Miyaura reaction proceeds via a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org DFT calculations are used to compute the Gibbs free energy (ΔG) for each stationary point (reactants, intermediates, transition states, and products) along the reaction coordinate, generating a comprehensive energetic profile. mdpi.comepfl.ch

Transmetalation: The aryl group from the boronic acid (4-methoxyphenyl) is transferred to the Pd(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid. nih.govpku.edu.cn

Reductive Elimination: The two aryl groups (the benzonitrile and methoxyphenyl moieties) on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product, this compound, and regenerating the Pd(0) catalyst. mit.edu

The energetic profile reveals the relative stability of all intermediates and the height of the energy barriers (activation energies) for each step, providing insight into the reaction kinetics and identifying the turnover-limiting step. nih.gov

| Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| - | Reactants + Pd(0) Catalyst | 0.0 |

| 1 | TS_OA (Oxidative Addition) | +18.5 |

| Intermediate 1 (Pd(II) complex) | -5.2 | |

| 2 | TS_TM (Transmetalation) | +15.3 |

| Intermediate 2 (Diaryl-Pd(II)) | -12.8 | |

| 3 | TS_RE (Reductive Elimination) | +10.1 |

| - | Products + Pd(0) Catalyst | -25.0 |

Table 3: A representative Gibbs free energy profile for a model Suzuki-Miyaura cross-coupling reaction to form a biaryl nitrile. Energies are relative to the starting reactants and are based on published DFT studies of similar systems. mdpi.comnih.govnih.gov

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. acs.org Its structure is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov Computational analysis of TS structures provides a "snapshot" of the bond-forming and bond-breaking processes.

For the Suzuki-Miyaura reaction, the geometry of the TS for the rate-determining step is of paramount importance. For instance, in the oxidative addition TS, the C-Br bond of 3-bromobenzonitrile (B1265711) is partially broken, while new Pd-C and Pd-Br bonds are partially formed. In the transmetalation TS, the B-C bond of the boronic acid is breaking as the new Pd-C bond forms. nih.govnih.gov DFT calculations provide precise bond lengths and angles for these fleeting structures.

| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |

| Oxidative Addition | (TS_OA) | ||

| C-Br Distance | 1.91 | 2.45 | - (cleaved) |

| Pd-C Distance | 3.50+ (no bond) | 2.20 | 2.05 |

| Pd-Br Distance | 3.60+ (no bond) | 2.55 | 2.40 |

| Transmetalation | (TS_TM) | ||

| C-B Distance | 1.58 | 2.10 | - (cleaved) |

| Pd-C Distance | 3.80+ (no bond) | 2.18 | 2.08 |

Table 4: Typical bond distances (in Angstroms, Å) in key transition states for a model Suzuki-Miyaura reaction, as determined by DFT calculations. The data illustrates the dynamic process of bond cleavage and formation. nih.govnih.gov

Beyond static structures, computational reaction dynamics can trace the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. acs.org This analysis confirms that a calculated TS indeed connects the correct intermediates and provides a more complete picture of the structural evolution of the reacting system throughout the transformation.

Supramolecular Chemistry and Crystal Engineering of 3 4 Methoxyphenyl Benzonitrile Containing Systems

Intermolecular Interactions in Crystalline Architectures

The solid-state structure of systems containing 3-(4-Methoxyphenyl)benzonitrile and its derivatives is stabilized by a variety of classical and non-classical intermolecular interactions. These forces are crucial in determining the conformation and packing of the molecules in the crystal lattice.

Analysis of Classical and Non-Classical Hydrogen Bonding Networks

In derivatives of this compound, such as those incorporating 1,3,4-oxadiazole (B1194373) moieties, C-H...N hydrogen bonds link molecules to form chains. nih.gov For instance, in one such derivative, these interactions result in C(9) chains that propagate in an anti-parallel fashion. nih.gov These C-H...N bonds, in conjunction with C-H...O interactions, can create closed cavities within the unit cell. nih.gov Similarly, in other related benzonitrile (B105546) structures, C-H...O and C-H...N interactions combine to form extensive three-dimensional networks. iucr.org

The presence of amide or hydroxyl groups in derivatives or co-formers introduces stronger N-H...N and O-H...N hydrogen bonds. researchgate.netresearchgate.net For example, in a cocrystal of a pyrazole (B372694) derivative, N-H...N hydrogen bonds contribute to the formation of dimeric motifs. researchgate.net In some cases, bifurcated O-H...N hydrogen bonds are observed, leading to the formation of planar four-membered N2H2 rings. researchgate.net

Table 1: Examples of Hydrogen Bonding in this compound Analogs and Co-crystals

| Compound/System | Hydrogen Bond Type | Description |

| 3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile | C-H...N | Links molecules into C(9) chains. nih.gov |

| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | C-H...O, C-H...N | Forms sheets that build a 3D network. iucr.org |

| 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile | N-H...N | Forms dimers with R²₂(12) ring motifs. researchgate.net |

| 1,1-dicyano-2-(4-hydroxyphenyl)-ethene | O-H...N | Forms centrosymmetric dimers via two hydrogen bonds. researchgate.net |

Aromatic Interactions (π-π Stacking, C-H...π Interactions)

Aromatic interactions are a defining feature in the crystal packing of this compound-containing systems. These include π-π stacking and C-H...π interactions, which contribute significantly to the cohesion of the crystal structure.

Offset π-π stacking interactions are commonly observed between the aromatic rings of adjacent molecules. For instance, in a 1,3,4-oxadiazole derivative of this compound, offset π–π interactions occur between inversion-related oxadiazole and 4-methoxyphenyl (B3050149) rings with a centroid–centroid distance of 3.700 (3) Å. nih.gov In other systems, face-to-face π-stacking interactions are present, with centroid-centroid distances around 3.9 Å. iucr.org

Crystal Packing Phenomena and Polymorphism

The way molecules of this compound and its derivatives pack in the solid state can lead to different crystalline forms, a phenomenon known as polymorphism. gexinonline.commdpi.comscience.gov Polymorphs of a compound have the same chemical composition but different crystal structures, which can result in different physical properties.

The final crystal structure is a result of a delicate balance between various intermolecular forces. gexinonline.com Subtle changes in crystallization conditions can favor different packing arrangements and lead to the formation of different polymorphs. For example, in N-(3-hydroxyphenyl)-3-methoxybenzamide, two distinct polymorphs were identified, one with a three-dimensional hydrogen bonding network and another forming layers. mdpi.com The existence of multiple polymorphs highlights the complexity of predicting and controlling the solid-state structure of organic molecules.

Design and Formation of Co-crystals and Supramolecular Synthons

The principles of crystal engineering can be applied to design and synthesize co-crystals of this compound with other molecules. materialsciencejournal.orgresearchgate.net Co-crystals are multicomponent crystals where the components are held together by non-covalent interactions. materialsciencejournal.org The formation of co-crystals relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. mdpi.com

By selecting co-formers with complementary functional groups, it is possible to create specific and reliable supramolecular synthons. For example, a carboxylic acid co-former can form a robust amide-acid heterosynthon with an amide-containing derivative of this compound. mdpi.com The predictability of these synthons allows for a rational design of co-crystals with desired structural motifs and potentially altered physicochemical properties. A supramolecular macrocycle has been shown to precisely recognize benzonitrile derivatives through non-covalent interactions to form key-lock complexes. nih.gov

Influence of Methoxy (B1213986) and Nitrile Functionalities on Self-Assembly Processes

The methoxy (-OCH₃) and nitrile (-C≡N) groups of this compound play a pivotal role in directing the self-assembly of the molecule in the solid state.

The nitrile group is a good hydrogen bond acceptor and can participate in C-H...N interactions. nih.gov This directional interaction can guide the arrangement of molecules into specific patterns, such as chains or sheets. nih.goviucr.org The electron-withdrawing nature of the nitrile group also influences the electronic properties of the benzonitrile ring, affecting its participation in aromatic interactions.

Catalytic Applications and Catalyst Development Involving Benzonitrile Scaffolds

Role of Benzonitrile (B105546) Derivatives in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Benzonitrile derivatives, including scaffolds analogous to 3-(4-Methoxyphenyl)benzonitrile, have been employed in various organocatalytic transformations. The nitrile group can act as a directing group or a key structural element influencing the stereochemical outcome of a reaction.

A notable application of benzonitrile scaffolds is in N-heterocyclic carbene (NHC) catalysis. NHCs have been successfully used to catalyze the atroposelective synthesis of axially chiral benzonitriles. This is achieved through a dynamic kinetic resolution process where the NHC organocatalyst controls the formation of the stereogenic axis. While specific studies on this compound in this context are not extensively documented, the general mechanism involves the NHC catalyst differentiating between two enantiomeric atropisomers of a biaryl precursor, leading to the formation of one enantiomer of the axially chiral benzonitrile in high enantiomeric excess. The reaction's success hinges on the precise steric and electronic interactions between the substrate and the chiral NHC catalyst.

Transition Metal Catalysts for Selective Functionalization of Benzonitrile Frameworks

Transition metal catalysis offers a broad spectrum of methodologies for the selective functionalization of aromatic compounds. The benzonitrile framework, present in this compound, is amenable to various cross-coupling and functionalization reactions catalyzed by transition metals such as palladium, nickel, and copper.

Palladium-catalyzed reactions are widely employed for C-C and C-N bond formation on aryl nitrile scaffolds. For instance, the Suzuki-Miyaura coupling of an aryl halide with an organoboron reagent is a powerful method for creating biaryl structures. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the literature, related benzonitrile derivatives readily participate in such reactions. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for achieving high yields and selectivity.

Nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable alternative to palladium-based systems. Nickel catalysts have been shown to be effective in the amination of aryl chlorides, where a benzonitrile-containing ligand can be part of the catalyst system. escholarship.org These reactions provide a direct route to aniline (B41778) derivatives from readily available starting materials.

Copper-catalyzed reactions also play a significant role in the functionalization of benzonitriles. For example, copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols has been reported, showcasing the utility of copper in forming C-C bonds adjacent to a nitrile group. eie.gr

The table below summarizes representative transition metal-catalyzed reactions involving benzonitrile derivatives, illustrating the potential transformations applicable to this compound.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Ref. |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Aryl Halide, Arylboronic Acid | Biaryl | nih.gov |

| Buchwald-Hartwig Amination | NiCl₂(DME) / NHC Ligand | Aryl Chloride, Amine | Aryl Amine | nih.gov |

| α-Alkylation | CuCl₂ / TMEDA | Aryl Acetonitrile (B52724), Benzyl Alcohol | Substituted Aryl Acetonitrile | eie.gr |

Note: The data presented is for general benzonitrile derivatives and serves as an illustration of potential catalytic applications for this compound.

Design and Synthesis of Novel Ligand Systems for Benzonitrile-Related Transformations

The development of novel ligands is paramount to advancing transition metal catalysis, enabling higher efficiency, selectivity, and broader substrate scope. While the synthesis of ligands directly from this compound is not widely reported, the principles of ligand design are applicable to transformations involving this scaffold.

Phosphine ligands are a cornerstone of cross-coupling chemistry. The synthesis of P,N-heterocyclic phosphine ligands, for example, involves multi-step procedures that can be tailored to fine-tune the steric and electronic properties of the ligand. beilstein-journals.org These properties, in turn, dictate the reactivity and selectivity of the metal complex in which they are incorporated. The synthesis often involves the reaction of organometallic phosphides with electrophilic precursors or metal-catalyzed P-C/P-N bond formation. beilstein-journals.org

The modular synthesis of phosphine ligands allows for the creation of a diverse library of ligands that can be screened for optimal performance in a specific catalytic reaction involving benzonitrile substrates. For instance, dialkylbiaryl phosphine ligands have demonstrated broad applicability in a variety of palladium-catalyzed cross-coupling reactions. nih.gov

Regioselectivity and Stereoselectivity Control in Catalytic Reactions

Controlling regioselectivity and stereoselectivity is a central challenge in organic synthesis. In catalytic reactions involving substituted benzonitriles like this compound, achieving selectivity is crucial for the synthesis of complex molecules with well-defined three-dimensional structures.

Regioselectivity refers to the preferential reaction at one position over another. In the functionalization of the benzonitrile ring of this compound, directing groups play a key role. The nitrile group itself can act as a directing group in C-H functionalization reactions, although its coordinating ability is relatively weak. The methoxy (B1213986) group on the other phenyl ring can also influence the regiochemical outcome of electrophilic aromatic substitution reactions. Ligand-controlled regioselectivity is a powerful strategy where the structure of the ligand on the metal catalyst dictates the site of reaction. nih.govsemanticscholar.org

Stereoselectivity involves the preferential formation of one stereoisomer over another. As mentioned in the context of organocatalysis, the use of chiral N-heterocyclic carbenes can induce high levels of enantioselectivity in the synthesis of axially chiral benzonitriles. In transition metal catalysis, chiral phosphine ligands are instrumental in achieving asymmetric transformations. The synthesis of P-stereogenic phosphine ligands, where the chirality is centered on the phosphorus atom, has been a significant area of research. nih.gov These chiral ligands can create a chiral environment around the metal center, enabling the enantioselective formation of products.

The table below provides examples of how selectivity is controlled in catalytic reactions involving benzonitrile-related scaffolds.

| Selectivity | Catalytic Approach | Key Control Element | Example Reaction | Ref. |

| Regioselectivity | Ligand-Controlled C-H Functionalization | Steric and Electronic Properties of the Ligand | Defluorinative Functionalization | nih.govsemanticscholar.org |

| Stereoselectivity | Asymmetric Organocatalysis | Chiral N-Heterocyclic Carbene | Atroposelective Synthesis of Biaryls | N/A |

| Stereoselectivity | Asymmetric Transition Metal Catalysis | Chiral Phosphine Ligand | Asymmetric Allylic Substitution | nih.gov |

Note: The examples provided are for analogous systems and illustrate the principles of selectivity control that would be relevant for reactions involving this compound.

Advanced Materials Science Applications Derived from 3 4 Methoxyphenyl Benzonitrile Architectures

Design Principles for Optoelectronic Materials

The electronic asymmetry inherent in the 3-(4-Methoxyphenyl)benzonitrile framework is a key design principle for creating materials with tailored photophysical and electronic properties. This asymmetry facilitates intramolecular charge transfer, a phenomenon central to the function of many optoelectronic devices.

The fundamental design of a Donor-π-Acceptor (D-π-A) system involves covalently linking an electron-donating (D) moiety to an electron-accepting (A) moiety through a π-conjugated bridge. In the case of this compound, the methoxyphenyl group acts as the electron donor, the benzonitrile (B105546) unit serves as the electron acceptor, and the biphenyl (B1667301) structure functions as the π-bridge. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

The efficiency of this charge transfer is critical for applications in nonlinear optics and as fluorescent probes. The energy difference between the highest occupied molecular orbital (HOMO), which is typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, can be fine-tuned by modifying these components. researchgate.net

A closely related and extensively studied D-π-A system is 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), which shares the same methoxyphenyl donor and benzonitrile acceptor. scispace.comrsc.orgnih.gov In this molecule, a thiophene (B33073) ring acts as the π-bridge. Studies on MOT reveal that excitation with light leads to a significant transfer of electron density from the methoxyphenyl donor to the benzonitrile acceptor, creating a large dipole moment in the excited state. rsc.orgrsc.org This photoinduced ICT process is responsible for its notable photophysical behaviors. rsc.org The strength of the ICT can be enhanced by replacing the methoxy (B1213986) donor with a stronger donating group, such as a dimethylamine (B145610) group, which results in a more significant charge separation in the excited state. scispace.comnih.gov

A hallmark of D-π-A systems exhibiting strong ICT is their sensitivity to the surrounding environment, a phenomenon known as solvatochromism. Specifically, fluorosolvatochromism refers to the change in fluorescence emission color with varying solvent polarity. Molecules with a larger dipole moment in the excited state than in the ground state are stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) in the fluorescence emission spectrum.

The thiophene-based analogue, MOT, demonstrates pronounced fluorosolvatochromism. researchgate.net Its fluorescence emission spectrum shows a significant bathochromic shift as the solvent polarity increases. For example, the emission maximum shifts from 407 nm in the nonpolar solvent cyclohexane (B81311) (CHX) to 473 nm in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). rsc.org This large shift of 66 nm is a direct consequence of the stabilization of the highly polar ICT excited state by the polar solvent molecules. rsc.orgrsc.org In contrast, the absorption spectrum shows a much smaller shift of about 10 nm, indicating that the excited state is substantially more polar than the ground state. rsc.org The significant difference in dipole moment between the ground and excited states (Δμ) for MOT has been calculated to be 6.6 Debye (D). nih.govrsc.org

This strong fluorosolvatochromic behavior makes such compounds useful as fluorescent probes for sensing local polarity in complex systems like biological membranes or polymer matrices.

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] |

|---|---|---|---|

| Cyclohexane (CHX) | 361 | 407 | 46 |

| Toluene (TOL) | 366 | 424 | 58 |

| Dichloromethane (DM) | 369 | 454 | 85 |

| Ethyl Acetate (EtAc) | 365 | 446 | 81 |

| Acetonitrile (B52724) (ACN) | 367 | 463 | 96 |

| Dimethyl Sulfoxide (DMSO) | 371 | 473 | 102 |

Polymer Chemistry and Functional Macromolecules incorporating Benzonitrile Units

The benzonitrile moiety is a valuable building block in polymer chemistry for creating functional macromolecules with specific thermal, mechanical, and electronic properties. The strong dipole moment of the nitrile group can enhance intermolecular interactions, leading to materials with high thermal stability and solvent resistance. acs.org

One strategy to create functional polymers involves the post-polymerization modification of existing macromolecules. For example, well-defined polymers of acrylonitrile (B1666552) can be synthesized via atom transfer radical polymerization (ATRP). The nitrile groups along the polymer backbone can then be converted into 5-vinyltetrazole units through a "click chemistry" reaction with sodium azide. acs.orggoogle.com This transformation creates polymers with a high nitrogen content, which are of interest as energetic materials. acs.org

Alternatively, monomers containing benzonitrile units can be directly polymerized. Lignin-inspired monomers, such as 4-hydroxybenzonitrile (B152051) methacrylate (B99206), have been used in free-radical polymerization to produce homopolymers with high glass transition temperatures (Tg). acs.org Copolymerization of these nitrile-containing monomers with common monomers like styrene (B11656) or methyl methacrylate allows for the tuning of the final polymer's properties. acs.org

Furthermore, the D-π-A architecture of molecules like this compound can be incorporated into polymer backbones. For instance, naphthalenediimide-thienothiophene based conjugated polymers have been synthesized with pendant electron-donating methoxyphenyl groups and electron-accepting benzonitrile groups. manchester.ac.uk These polymers are designed for applications in organic electronics and demonstrate how the electronic properties of the monomer unit can be translated into a functional macromolecule. manchester.ac.uk

Organic Semiconductors and Conducting Polymers

The D-A structure inherent in the this compound design is a powerful motif for developing organic semiconductors. These materials are the active components in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune HOMO and LUMO energy levels by modifying the donor and acceptor units is crucial for optimizing charge injection, transport, and emission properties. researchgate.net

Polymers incorporating both donor (methoxyphenyl) and acceptor (benzonitrile) functionalities are particularly promising. Three novel donor-acceptor based conjugated polymers with a naphthalenediimide-thienothiophene backbone were synthesized for OFET applications. manchester.ac.uk These polymers featured either an electron-accepting nitrile group or an electron-donating methoxy group. The study demonstrated that the introduction of these functional groups is an effective approach for manipulating the optical and electronic properties of the resulting semiconductor and enhancing device performance. manchester.ac.uk

Derivatization and Structural Modification for Functional Exploration

Synthesis of Diverse Benzonitrile (B105546) Analogues with Methoxy-Substituted Phenyl Moieties

The generation of diverse analogues of 3-(4-methoxyphenyl)benzonitrile relies on established and innovative synthetic methodologies. A primary strategy involves the Suzuki cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. This method allows for the coupling of variously substituted benzonitriles with a range of areneboronic acids, providing access to a wide library of biphenyl (B1667301) derivatives. researchgate.net The reaction conditions are often compatible with numerous functional groups, including methoxy (B1213986), chloro, cyano, and nitro groups, enabling significant structural diversity. researchgate.net

Modifications are not limited to the biphenyl linkage. The methoxy group itself can be altered. For instance, 3-ethoxy-4-methoxybenzonitrile (B1661997) has been synthesized from isovanillin, demonstrating that the alkoxy substituent can be readily varied. nih.gov Furthermore, demethylation of methoxy-substituted phenols can be achieved to introduce hydroxyl groups, adding another layer of functional diversity. nih.gov The synthesis of analogues can also begin from different starting materials, such as the reaction of 3-bromoanisole (B1666278) with magnesium to form a Grignard reagent, which is then treated with a cyanogen (B1215507) source. nih.gov

The table below summarizes key synthetic approaches for generating analogues.

| Synthetic Strategy | Reactants | Key Reagents/Catalysts | Product Type | Reference |

| Suzuki Cross-Coupling | Substituted benzonitrile, Areneboronic acid | Palladium-based catalysts (e.g., Pd-Ag) | Variously substituted 2-phenylbenzonitriles | researchgate.net |

| Alkylation | 3-hydroxy-4-methoxybenzonitrile, Bromoethane | Potassium carbonate | 3-ethoxy-4-methoxybenzonitrile | nih.gov |

| Grignard Reaction | 3-Bromoanisole, Cyanogen bromide | Magnesium | 3-Methoxybenzonitrile | nih.gov |

| Nucleophilic Substitution | 4-fluoro-3-hydroxybenzonitrile, Resorcinol | Base | Aryloxy phenols with benzonitrile moiety | nih.gov |

These synthetic routes underscore the flexibility of the this compound framework, allowing for systematic modifications to explore its chemical space.

Structure-Activity Relationships based on Chemical Principles

Understanding the structure-activity relationship (SAR) is crucial for optimizing the functional properties of molecules derived from this compound. Research on related compounds has shown that the position and nature of substituents on the phenyl rings significantly influence their biological activity.

A study on 1,2,4-triazole (B32235) derivatives bearing a 4-methoxyphenyl (B3050149) group revealed that moving the methoxy group to the meta position or replacing it with a chloro group enhanced inhibitory potency against 5-lipoxygenase. organic-chemistry.org Conversely, the complete removal of the 4-methoxyphenyl group resulted in a total loss of function, highlighting its importance for biological activity. organic-chemistry.org

In a separate investigation on 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole hybrids, SAR analysis indicated that derivatives with electron-withdrawing groups, such as nitro (NO₂) and fluorine (F), displayed remarkable and selective inhibitory activity against butyrylcholinesterase (BChE). thieme-connect.com The most potent compound in this series featured a nitro group on the pendant phenyl ring, underscoring the impact of electronic effects on target selectivity. thieme-connect.com

The table below illustrates key SAR findings for compounds containing the methoxyphenyl moiety.

| Structural Modification | Chemical Group/Position | Observed Effect on Activity | Compound Class | Reference |

| Positional Isomerism | meta-Methoxy substitution | Enhanced inhibitory potency | 1,2,4-Triazoles | organic-chemistry.org |

| Group Replacement | para-Chloro substitution | Enhanced inhibitory potency | 1,2,4-Triazoles | organic-chemistry.org |

| Group Removal | Removal of 4-methoxyphenyl | Complete loss of activity | 1,2,4-Triazoles | organic-chemistry.org |

| Electronic Effects | Introduction of electron-withdrawing groups (e.g., -NO₂) | Potent and selective inhibition | 1,2,3-Triazole-1,3,4-Oxadiazoles | thieme-connect.com |

These findings demonstrate that systematic modification of the this compound scaffold, guided by chemical principles like electronics and sterics, is a valid strategy for developing compounds with specific and enhanced activities.

Integration into Heterocyclic Ring Systems (e.g., Oxadiazoles, Isoquinolines, Triazoles, Pyrazoles, Benzofurans)

The nitrile and phenyl functionalities of this compound make it an excellent precursor for the synthesis of various heterocyclic ring systems. These heterocycles are of significant interest in medicinal chemistry and materials science.

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring can be synthesized from starting materials containing a 4-methoxybenzyl group. nih.gov For example, 2-amino-5-substituted-1,3,4-oxadiazoles, including the 5-(4-methoxyphenyl) derivative, can be prepared through the photocatalytic oxidative heterocyclization of semicarbazones. chemicalbook.com Furthermore, hybrid molecules incorporating both 1,3,4-oxadiazole and 1,2,3-triazole rings with a methoxyphenyl substituent have been synthesized and shown to possess selective enzyme inhibitory activity. thieme-connect.com

Isoquinolines : Several synthetic routes lead to isoquinoline (B145761) derivatives. A gold-catalyzed reaction has been used to prepare 5,8-difluoro-6-methoxy-3-(4-methoxyphenyl)isoquinoline. organic-chemistry.org Other methods include the conversion of N-(tert-butoxycarbonyl)-2-methylbenzylamines into dilithio species, which can then react to form various substituted isoquinolines. Palladium-catalyzed cascade reactions have also been developed to access 4-alkylated isoquinoline derivatives.

Triazoles : The 4-methoxyphenyl moiety is a common feature in bioactive triazole compounds. Derivatives of 1,2,4-triazole containing this group have been synthesized and evaluated as inhibitors of leukotriene biosynthesis. organic-chemistry.org The synthesis often involves the alkylation of a triazole thiol intermediate. organic-chemistry.org In other work, 1,4-disubstituted 1,2,3-triazoles, such as 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole, are prepared via copper(I)-catalyzed cycloaddition of azides and alkynes.

Pyrazoles : Pyrazoles and their partially saturated pyrazoline analogues can be synthesized from precursors containing the methoxyphenyl group. For instance, 1,3,5-trisubstituted pyrazoles are accessible through the direct N-heterocyclization of hydrazines. One-pot, three-component syntheses involving the coupling of acid chlorides with terminal alkynes, followed by cyclocondensation with hydrazines, also yield pyrazole (B372694) structures.

Benzofurans : Palladium-catalyzed methods have been developed for the one-step synthesis of 2-arylbenzofurans from phenoxyacetonitriles and arylboronic acids. This intramolecular annulation reaction provides a direct route to the benzofuran (B130515) core. A specific derivative, 4-[[6-methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]carbonyl]benzonitrile, has been identified as a selective antagonist for the brain CB1 receptor, demonstrating the functional relevance of this scaffold.

The table below summarizes the integration of the core structure into various heterocyclic systems.

| Heterocyclic System | Synthetic Approach | Resulting Structure Example | Reference |

| Oxadiazole | Photocatalytic oxidative heterocyclization | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | chemicalbook.com |

| Isoquinoline | Gold-catalyzed cyclization | 5,8-Difluoro-6-methoxy-3-(4-methoxyphenyl)isoquinoline | organic-chemistry.org |

| Triazole | Copper-catalyzed cycloaddition | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | |

| Pyrazole | Direct N-heterocyclization of hydrazines | (E)-1-(4-Methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole | |

| Benzofuran | Palladium-catalyzed intramolecular annulation | 2-Arylbenzofurans |

Preparation of Multifunctional Compounds with Tunable Properties

Structural modifications to the this compound framework allow for the creation of multifunctional compounds with finely tunable properties, spanning from biological selectivity to photophysical characteristics.

The concept of "tunability" is well-demonstrated in the development of selective enzyme inhibitors. By strategically placing electron-withdrawing groups on a hybrid 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole scaffold, researchers have achieved compounds that selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a desirable property for potential Alzheimer's disease therapeutics. thieme-connect.com This highlights how subtle electronic tuning can dictate biological function.

In the realm of materials science, the photophysical properties of related structures can be precisely controlled. For example, the emission properties of 2,1,3-benzothiadiazole (B189464) derivatives can be tuned through the regioselective introduction of substituents like methoxy groups, which can lead to long-lived fluorescence and prevent quenching in polar solvents. Similarly, the synthesis of 1,3-diaryl-β-carbolines featuring methoxy substituents has resulted in compounds with strong fluorescence emission and high quantum yields, demonstrating that structural variation can modulate optical properties for applications like fluorescent probes.

The table below provides examples of how structural modifications lead to compounds with tunable properties.

| Tunable Property | Structural Modification | Resulting Function/Behavior | Compound Class | Reference |

| Biological Selectivity | Addition of electron-withdrawing groups (e.g., -NO₂) | Selective inhibition of butyrylcholinesterase (BChE) | Triazole-Oxadiazole Hybrids | thieme-connect.com |

| Reactivity & Stability | Variation of electron-donating/withdrawing substituents | Tunable stability and reactivity in bioorthogonal click reactions | Heteroaromatic Nitriles | |

| Fluorescence Emission | Regioselective placement of methoxy groups | Control over fluorescence lifetime and solvent quenching | 2,1,3-Benzothiadiazoles | |

| Optical Properties | Introduction of methoxy groups into a rigid core | Strong fluorescence emission and high photoluminescence quantum yields | 1,3-Diaryl-β-carbolines | |

| Emissive Colors | Variation of ligands on a metal complex | Tunable emissive colors for OLED applications | Cyclometalated Platinum(II) Complexes |

This strategic derivatization underscores the potential to engineer novel molecules based on the this compound scaffold with precisely controlled and multifunctional characteristics for a range of scientific applications.

Future Research Directions and Emerging Paradigms in 3 4 Methoxyphenyl Benzonitrile Research

Integration of Machine Learning and Artificial Intelligence for Synthesis Planning and Property Prediction

The confluence of chemistry and artificial intelligence is set to revolutionize the way chemical synthesis is approached. For a molecule like 3-(4-Methoxyphenyl)benzonitrile, machine learning (ML) and artificial intelligence (AI) offer powerful tools for both designing synthetic pathways and predicting its physicochemical properties.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by sophisticated algorithms, can propose novel and efficient synthetic routes to this compound. beilstein-journals.org These programs can analyze vast databases of chemical reactions to identify the most promising disconnections for retrosynthesis. arxiv.orgspringernature.com By framing the challenge as a game where the goal is to break down the target molecule into available starting materials, deep reinforcement learning can identify optimal reaction choices. arxiv.org Furthermore, AI models can predict not just the reactants and products, but also the optimal reaction conditions, such as catalysts, solvents, and reagents, thereby increasing the efficiency and success rate of the synthesis. beilstein-journals.org The integration of expert knowledge with AI, as seen in hybrid systems, can further refine the generated synthetic pathways, ensuring their practicality and robustness. synthiaonline.com

Property Prediction: Machine learning models are increasingly being used for molecular property prediction (MPP). arxiv.org By analyzing the structure of this compound, these models can forecast a wide range of properties, from basic physicochemical characteristics to more complex biological activities. This predictive capability can significantly accelerate the screening of derivatives for potential applications, saving considerable time and resources compared to traditional experimental methods. mit.eduepa.gov Various ML techniques can be employed, using molecular descriptors as inputs to predict properties. arxiv.org

| AI/ML Application | Potential Impact on this compound Research | Key Methodologies |

|---|---|---|

| Retrosynthetic Planning | Proposing novel and more efficient synthetic routes. | Deep Learning, Reinforcement Learning, Expert Systems. beilstein-journals.orgarxiv.orgsynthiaonline.com |

| Reaction Condition Optimization | Predicting optimal catalysts, solvents, and reagents for synthesis. | Deep Learning models trained on large reaction databases. beilstein-journals.org |

| Property Prediction | Forecasting physicochemical and biological properties to guide applications. | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, Graph Neural Networks. arxiv.orgmit.eduepa.gov |

Innovations in Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods.

This involves moving away from hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. One promising approach is the development of "one-pot" syntheses, which combine multiple reaction steps into a single procedure, thereby reducing the need for intermediate purification and minimizing solvent usage. google.com The use of water as a solvent, where feasible, presents a significant green advantage over traditional organic solvents. google.com Research into catalytic systems that can operate under milder conditions and are recyclable will also be crucial. For instance, the development of methods that avoid the use of stoichiometric and often toxic reagents in favor of catalytic amounts of more benign substances is a key goal. unimi.it The focus is on creating processes that are not only efficient in terms of yield but also have a minimal environmental footprint. google.com

| Sustainable Approach | Benefit for this compound Synthesis | Example Principle |

|---|---|---|

| One-Pot Synthesis | Reduces waste, saves time and resources. | Combining oximation and dehydration steps without isolating the intermediate. google.com |

| Green Solvents | Minimizes environmental impact and improves safety. | Utilizing water as a reaction medium. google.com |

| Catalytic Methods | Reduces waste by using small amounts of catalysts instead of stoichiometric reagents. | Employing recyclable catalysts for key transformations. unimi.it |

Exploration of Novel Catalytic Systems for Complex Transformations

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is a major driver of innovation. For the synthesis and functionalization of this compound, future research will likely explore a range of advanced catalytic methodologies.

Transition-metal catalysis has proven to be a powerful tool for the construction of complex molecules. unimi.it The exploration of catalysts based on abundant and less toxic base metals is an area of growing interest, offering a more sustainable alternative to precious metal catalysts. jku.at Photocatalysis, which utilizes light to drive chemical reactions, offers the advantage of operating under mild conditions and enabling unique transformations that are often difficult to achieve with traditional thermal methods. cardiff.ac.uk The development of dual catalytic systems, where two different catalysts work in concert to promote a reaction, can lead to highly selective and efficient transformations. acs.org For instance, a combination of a ruthenium catalyst for C-H activation and a palladium catalyst for cross-coupling could enable the direct arylation of a precursor to form the biphenyl (B1667301) core of this compound. acs.org Organocatalysis, which uses small organic molecules as catalysts, provides another powerful and often more sustainable approach to synthesis. unimi.it

Development of Advanced Characterization Techniques for Molecular and Supramolecular Structures

A deep understanding of the three-dimensional structure of this compound, both at the molecular and supramolecular level, is crucial for understanding its properties and designing new applications. Future research will leverage a suite of advanced characterization techniques to gain unprecedented insights.

Single-crystal X-ray diffraction remains the gold standard for determining the precise arrangement of atoms in a molecule and how molecules pack in the solid state. nih.govnih.gov This technique can reveal key structural parameters such as bond lengths, bond angles, and torsion angles, which can be correlated with the compound's properties. nih.gov Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, providing a detailed picture of the forces that govern the supramolecular assembly. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are increasingly used in conjunction with experimental techniques. mdpi.comresearchgate.net DFT calculations can be used to optimize molecular geometries, predict vibrational spectra (IR and Raman), and calculate electronic properties such as HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity and potential for charge transfer. mdpi.comresearchgate.net The combination of experimental data with high-level theoretical calculations provides a comprehensive understanding of the structural and electronic properties of this compound.

| Characterization Technique | Information Gained for this compound | Synergy with other Methods |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise molecular geometry and crystal packing. nih.govnih.gov | Provides the basis for Hirshfeld surface analysis and comparison with DFT optimized geometries. nih.govbohrium.com |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. nih.gov | Complements X-ray diffraction data to explain supramolecular architecture. |

| Spectroscopic Methods (NMR, IR) | Confirmation of molecular structure and functional groups. bohrium.comontosight.ai | Experimental spectra can be compared with DFT-calculated spectra for validation. mdpi.com |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO), and predicted spectra. mdpi.comresearchgate.net | Provides theoretical insights that complement and help interpret experimental findings. researchgate.net |

Q & A

Q. What experimental methods are commonly used to synthesize 3-(4-Methoxyphenyl)benzonitrile and validate its purity?

Synthesis typically involves condensation reactions between substituted benzoyl chlorides and nitrile precursors. For example, trans-PtCl₂(PhCN)(oxadiazoline) complexes derived from benzonitrile derivatives are synthesized via ligand substitution reactions under inert conditions, followed by recrystallization for purification . Purity validation employs spectroscopic techniques:

- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2220 cm⁻¹ and methoxy C–O at ~1250 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify aromatic proton environments (e.g., methoxy protons at δ ~3.8 ppm and nitrile carbon at δ ~115 ppm) .

- UV-Vis : Monitors conjugation effects (absorption bands ~250–300 nm) .

Q. How is the thermal stability of this compound assessed, and what decomposition products are observed?

Thermogravimetric analysis (TGA) and flash vacuum pyrolysis (FVP) at 600°C reveal decomposition pathways. For structurally related compounds (e.g., 3-(4-methoxyphenyl)-4-phenylfurazan), pyrolysis generates benzonitrile (52%) and 4-methoxybenzonitrile (43%) via cleavage of the oxadiazole ring, analyzed via GC with diphenyl ether as an internal standard .

Q. What spectroscopic techniques are critical for distinguishing positional isomers of methoxy-substituted benzonitriles?

- ¹H NMR : Methoxy group orientation (para vs. meta) affects aromatic proton splitting patterns. For 4-methoxybenzonitrile, symmetry reduces splitting, whereas 3-substituted analogs show complex multiplet structures .

- FT-Raman : Differentiates C≡N vibrations (subtle shifts due to electron-donating/withdrawing effects of substituents) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, NBO) elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential .

- Natural Bond Orbital (NBO) Analysis : Delocalization interactions between methoxy oxygen lone pairs and nitrile π* orbitals enhance stability .

- Fukui indices : Identify nucleophilic (nitrile carbon) and electrophilic (methoxy-substituted aromatic ring) sites for reaction design .

Q. What role does this compound play in coordination chemistry or drug discovery?

- Coordination Chemistry : Serves as a ligand in Pt(II) complexes (e.g., trans-PtCl₂(PhCN)(oxadiazoline)), where nitrile nitrogen coordinates to the metal center. These complexes are screened for cytotoxicity using MTT assays .

- Drug Discovery : Derivatives like 7-(4-methoxyphenyl)imidazo[1,2-a]pyridine are synthesized via Suzuki-Miyaura coupling and evaluated for kinase inhibition via molecular docking (PDB: 4U5J) .

Q. How are reaction mechanisms involving this compound studied experimentally?

- Kinetic Isotope Effects (KIE) : Deuterated analogs track hydrogen transfer steps in catalytic cycles.

- MS/MS Fragmentation : Identifies intermediates in cascade reactions (e.g., base-promoted isoindolinone synthesis) .

- In-situ NMR : Monitors regioselectivity in cross-coupling reactions (e.g., Pd-catalyzed arylation at pyridine C2/C4 positions) .

Methodological Considerations

Q. How are contradictions in spectral data resolved for structurally complex derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For example, NOESY confirms spatial proximity between methoxy and nitrile groups in stereoisomers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ m/z 315.1498 for imidazopyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。